molecular formula C10H10Br2O3 B14579120 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate CAS No. 61305-84-8

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate

Cat. No.: B14579120
CAS No.: 61305-84-8
M. Wt: 337.99 g/mol
InChI Key: XMTDPALBQBPULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, an ethyl group at the 1 position, and an acetate group at the 4 position of a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by acetylation. One common method involves the bromination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and acetate group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The ethyl group also contributes to its unique chemical and physical properties .

Properties

CAS No.

61305-84-8

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

(3,5-dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) acetate

InChI

InChI=1S/C10H10Br2O3/c1-3-10(15-6(2)13)4-7(11)9(14)8(12)5-10/h4-5H,3H2,1-2H3

InChI Key

XMTDPALBQBPULM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.